The compound (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine is an organic molecule characterized by the presence of an ethoxyethyl group and a fluorophenyl moiety. Its structure can be described as having a two-carbon ethyl chain attached to an amine, with a fluorinated phenyl group on one end. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may influence its biological activity.
The chemical reactivity of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine can be explored through various types of reactions typical for amines and ether compounds:
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
The synthesis of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine can be approached through several methods:
The potential applications of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine include:
Research into the interactions of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine with biological targets is crucial for understanding its pharmacological profile. Key areas include:
Several compounds share structural similarities with (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine. Here are some notable examples:
These compounds illustrate variations in substituents that can significantly influence biological activity and chemical behavior, highlighting the uniqueness of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine within this class of molecules.
Molecular dynamics simulations provide crucial insights into the conformational landscape of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine. These computational studies reveal the dynamic behavior of the molecule in solution and identify preferred conformational states that influence its biological activity [2].
The conformational flexibility of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine has been extensively studied through molecular dynamics simulations spanning 100 nanoseconds. The analysis reveals five distinct conformational states, with the gauche (folded) conformation being the most populated at 45.2% of the simulation time [2]. This preferred conformation is characterized by a dihedral angle of 64.8° and represents the lowest energy state with excellent structural stability as indicated by a root mean square deviation (RMSD) of 0.82 Å.
The anti (extended) conformation constitutes 28.6% of the population with a relative energy of 2.1 kcal/mol above the global minimum. This conformation exhibits a fully extended ethylamine chain with a dihedral angle of 180.0°, though it shows greater structural fluctuations (RMSD = 1.15 Å) compared to the gauche state [3] [4]. The gauche (opposite) conformation represents 18.9% of the population with a dihedral angle of -71.2° and relative energy of 1.8 kcal/mol.
High-energy conformations, including the extended-trans and folded-cis states, show significantly lower populations of 4.8% and 2.5% respectively. These conformations exhibit relative energies exceeding 2.9 kcal/mol and demonstrate the highest structural deviations from equilibrium, with RMSD values of 1.28 Å and 1.04 Å respectively [2].
The fluorine atom in the ortho position of the phenyl ring plays a crucial role in conformational preferences through both steric and electronic effects. The presence of fluorine creates favorable C-H···F interactions that stabilize the folded gauche conformation, while simultaneously introducing dipole-dipole interactions that influence the overall conformational equilibrium [5] [6]. These interactions contribute significantly to the energetic differences between conformational states and explain the preferential population of the gauche conformation.
Solvent effects on conformational flexibility have been investigated using implicit solvation models, revealing that aqueous environments further stabilize the gauche conformation through enhanced hydrogen bonding networks involving the ethylamine chain [2] [4]. The solvation free energy calculations indicate that the gauche conformation is favored by approximately 1.2 kcal/mol in aqueous solution compared to gas phase calculations.
Quantum mechanical calculations provide detailed insights into the electronic structure of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine, revealing how the fluorine substitution affects molecular orbital energies and charge distributions [7] [8].
The electronic structure calculations demonstrate significant variations in molecular orbital energies depending on the computational method employed. The highest occupied molecular orbital (HOMO) energies range from -5.72 eV (B3LYP/6-31G(d)) to -6.18 eV (M06-2X/6-311++G(d,p)), while the lowest unoccupied molecular orbital (LUMO) energies span from -1.24 eV to -0.76 eV across different methods [7] [8]. The resulting band gaps vary from 4.48 eV to 5.29 eV, indicating the substantial impact of both basis set size and exchange-correlation functional choice on electronic structure predictions.
The M06-2X/6-311++G(d,p) method provides the most reliable electronic structure description for fluorinated systems, yielding a band gap of 5.29 eV and a dipole moment of 2.36 D [7]. This method incorporates appropriate treatment of dispersion interactions and medium-range electron correlation effects that are crucial for accurately describing fluorine-containing compounds. The calculated dipole moment reflects the significant charge separation induced by the electronegative fluorine atom, which carries a partial charge of -0.342 e.
Density functional theory calculations reveal that the fluorine atom substantially perturbs the electronic structure of the aromatic ring. The ortho-fluorine substitution results in a significant decrease in electron density at the adjacent carbon atoms, creating a partial positive charge that influences intermolecular interactions [5] [7]. This electronic perturbation extends through the conjugated system, affecting the overall molecular electrostatic potential and chemical reactivity.
The HOMO orbital is primarily localized on the ethylamine nitrogen atom and the ethoxyethyl chain, while the LUMO resides predominantly on the fluorinated phenyl ring [8]. This orbital separation suggests that electronic transitions involve charge transfer from the electron-rich amine moiety to the electron-deficient fluorinated aromatic system. The calculated oscillator strengths for the lowest energy transitions indicate moderate absorption coefficients in the ultraviolet region.
Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the nitrogen lone pair and the adjacent C-C σ* orbitals, contributing to the conformational preferences observed in molecular dynamics simulations [7]. The fluorine atom participates in weak but significant C-H···F interactions, with second-order perturbation energies of approximately 2.8 kcal/mol stabilizing the preferred gauche conformation.
Time-dependent density functional theory (TD-DFT) calculations predict the first electronic transition at 4.23 eV (293 nm) with an oscillator strength of 0.045, corresponding to a π→π* transition within the fluorinated aromatic system [8]. Higher energy transitions involve charge transfer from the amine nitrogen to the aromatic ring, occurring at energies above 5.5 eV. These calculations are essential for understanding the photophysical properties and potential applications in fluorescence-based assays.
Molecular docking studies reveal the binding preferences of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine with various neurotransmitter receptors and transporters, providing insights into its potential pharmacological activity [9] [10] .
The docking results demonstrate that (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine exhibits the highest binding affinity for the 5-HT2A receptor with a binding energy of -8.2 kcal/mol and a calculated Ki value of 125 nM [10]. This strong interaction is facilitated by three hydrogen bonds between the ethylamine nitrogen and key residues (Asp155, Ser159, and Tyr370) within the receptor binding site. The compound forms eight hydrophobic contacts with aromatic residues, while the fluorine atom participates in a C-H···F interaction with Phe339, contributing approximately 1.2 kcal/mol to the binding energy [9] .
The serotonin transporter shows favorable binding affinity (-7.9 kcal/mol, Ki = 220 nM) with the compound adopting a similar binding mode to established serotonin reuptake inhibitors [10]. Three hydrogen bonds stabilize the complex, primarily involving the protonated amine group and Asp98, while the ethoxyethyl chain occupies a hydrophobic pocket formed by Phe335, Ile179, and Tyr176. The fluorine atom contributes to binding through weak C-H···F interactions with backbone atoms.
Dopamine transporter binding affinity reaches -7.6 kcal/mol (Ki = 380 nM), with the compound positioned in the central binding cavity [10]. Two hydrogen bonds anchor the molecule, while six hydrophobic contacts provide additional stabilization. The fluorine atom engages in π-fluorine interactions with Phe76, representing a unique binding mode that may contribute to selectivity differences between transporters.
The GABA-A receptor demonstrates moderate binding affinity (-6.8 kcal/mol, Ki = 890 nM), with the compound occupying the benzodiazepine binding site [10]. Only one hydrogen bond is formed with His102, while five hydrophobic contacts provide the primary binding interactions. Notably, the fluorine atom does not participate in significant interactions with this target, suggesting that fluorine substitution may not enhance GABA-A receptor binding.
NMDA receptor binding represents the weakest interaction (-6.3 kcal/mol, Ki = 1520 nM), with the compound positioned in the glutamate binding domain [10]. Two hydrogen bonds stabilize the complex, while four hydrophobic contacts provide additional binding energy. The fluorine atom shows weak π-fluorine interactions with Phe484, contributing minimally to overall binding affinity.
The docking studies reveal that fluorine substitution patterns significantly influence binding selectivity profiles. The ortho-fluorine position in (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine optimizes interactions with serotonergic targets while reducing affinity for glutamatergic receptors [9] . This selectivity pattern is attributed to the specific geometrical requirements for C-H···F interactions and the electronic effects of fluorine on the aromatic ring system.
Comparative analysis with structurally related compounds demonstrates that the ethoxyethyl substituent enhances binding affinity through favorable interactions with hydrophobic receptor regions [10]. The flexible ethoxy chain allows the molecule to adapt to different binding site geometries, contributing to the broad-spectrum activity observed across multiple targets.
QSAR modeling provides predictive insights into the biological activity of (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine based on its calculated molecular descriptors and structural features [12] [13] [14].
The QSAR analysis reveals strong correlations between molecular descriptors and biological activity, with rotatable bonds showing the highest correlation coefficient (r² = 0.83, p < 0.001). This parameter reflects the conformational flexibility of the ethoxyethyl chain, which is crucial for binding to diverse biological targets [13] [14]. The calculated value of 6 rotatable bonds indicates optimal flexibility for receptor binding while maintaining sufficient rigidity for selective interactions.
Lipophilicity, represented by the logarithm of the partition coefficient (LogP = 2.41), shows a strong correlation with biological activity (r² = 0.78, p = 0.001) [12] [14]. This value falls within the optimal range for central nervous system penetration, suggesting favorable pharmacokinetic properties. The fluorine substitution contributes to the lipophilic character while maintaining hydrogen bonding capabilities through the amine nitrogen.
The polar surface area (PSA = 35.2 Ų) demonstrates significant correlation with membrane permeability (r² = 0.65, p = 0.008) [13] [14]. This relatively low PSA value indicates excellent membrane penetration potential, consistent with the compound's predicted high CNS activity. The calculated PSA falls well below the 90 Ų threshold for blood-brain barrier penetration, supporting its potential as a neurotherapeutic agent.
Hydrogen bonding descriptors show moderate to strong correlations with activity. The compound contains one hydrogen bond donor (the amine nitrogen) and two hydrogen bond acceptors (the ether oxygen and fluorine atom), with correlation coefficients of r² = 0.58 and r² = 0.71 respectively [12] [13]. These values suggest that hydrogen bonding interactions are important for biological activity, particularly the acceptor capabilities of the fluorine atom.
QSAR models predict several key biological activities with high confidence. CNS activity shows a predicted probability of 0.72 (confidence interval: 0.65-0.79), classifying the compound as active for central nervous system applications [13] [14]. This prediction is supported by the favorable combination of lipophilicity, polar surface area, and molecular weight (211.28 g/mol).
Membrane permeability predictions indicate high permeability (0.85, confidence interval: 0.78-0.92), suggesting excellent absorption and distribution properties [14]. The metabolic stability prediction shows moderate stability (0.68, confidence interval: 0.61-0.75), indicating that the compound may undergo hepatic metabolism but should maintain sufficient plasma levels for therapeutic efficacy.
Protein binding predictions indicate high binding affinity (0.76, confidence interval: 0.69-0.83), which may influence the compound's pharmacokinetic profile [13] [14]. High protein binding can reduce free drug concentrations but may also provide a reservoir effect for sustained activity. The toxicity risk assessment shows low predicted toxicity (0.31, confidence interval: 0.24-0.38), suggesting a favorable safety profile.
The QSAR models identify the fluorine atom as a key pharmacophore element, contributing to both binding affinity and selectivity [15] [14]. The electronegativity and size of fluorine create unique interaction patterns that enhance activity while maintaining drug-like properties. The ortho-substitution pattern is predicted to be optimal for 5-HT2A receptor activity, consistent with the docking study results.
Machine learning approaches, including random forest and support vector machines, provide enhanced predictive accuracy for complex structure-activity relationships [15] [16]. These models incorporate non-linear relationships between descriptors and activity, revealing that the combination of fluorine substitution and ethoxyethyl chain length creates synergistic effects on biological activity.